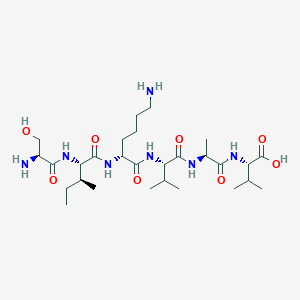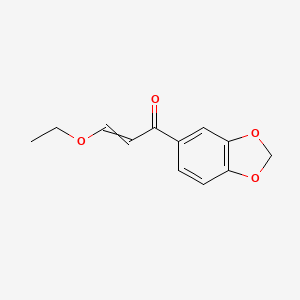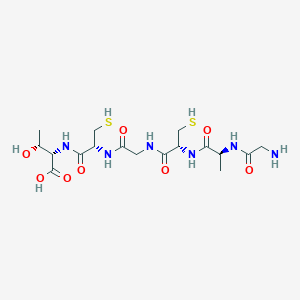
2-(2-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid is a complex organic compound with a unique structure that combines elements of benzothiazole and cyclohexadienone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid typically involves multi-step organic reactions. The starting materials often include methoxy-substituted cyclohexadienone and benzothiazole derivatives. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The methoxy and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce more saturated benzothiazole compounds.
Applications De Recherche Scientifique
2-(2-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as dyes or polymers.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in biological pathways, making it useful for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid
- 2-(2-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzothiazole-5-carboxylic acid
Uniqueness
The uniqueness of 2-(2-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid lies in its specific substitution pattern and the resulting chemical properties. This makes it distinct from similar compounds and valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
664323-64-2 |
|---|---|
Formule moléculaire |
C15H11NO4S |
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
2-(2-hydroxy-6-methoxyphenyl)-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C15H11NO4S/c1-20-11-4-2-3-10(17)13(11)14-16-9-6-5-8(15(18)19)7-12(9)21-14/h2-7,17H,1H3,(H,18,19) |
Clé InChI |
NFHLQMZMNKOUCM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1C2=NC3=C(S2)C=C(C=C3)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


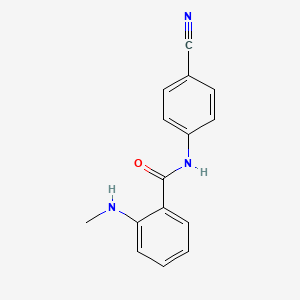
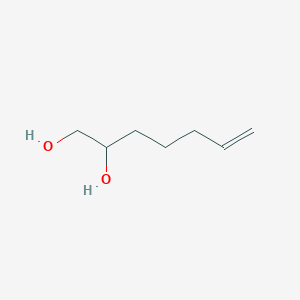
![6-[2-tert-butyl-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12536448.png)
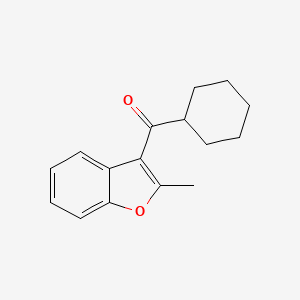
![4-cyano-N-[(2R)-2-piperazin-1-ylpropyl]-N-pyridin-2-ylbenzamide](/img/structure/B12536464.png)

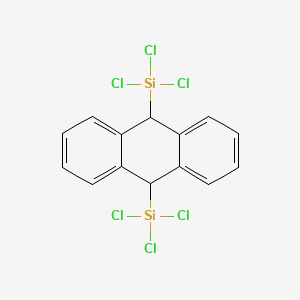
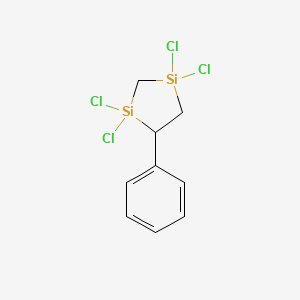
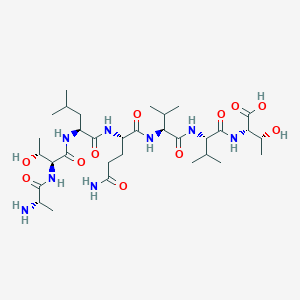
![4-[(Methanesulfonyl)oxy]-2-nitrobenzoic acid](/img/structure/B12536494.png)
![Thiophene, 2,5-bis[(3-bromo-2-thienyl)methyl]-](/img/structure/B12536506.png)
